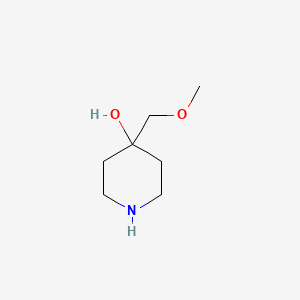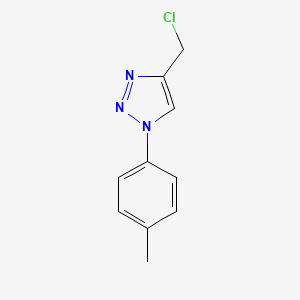
4-(Methoxymethyl)piperidin-4-ol
Übersicht
Beschreibung
“4-(Methoxymethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 917001-21-9 . It has a molecular weight of 145.2 . This compound is also known in its hydrochloride form, with the CAS Number: 2093979-92-9 and a molecular weight of 181.66 .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . They are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of “this compound” has been studied and characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Chemical Reactions Analysis
Piperidines, including “this compound”, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It’s important to keep it dry and cool .Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Inhibitors
A study conducted by Lapa & Lapa (2019) focused on the synthesis of new N-substituted 4-(arylmethoxy)piperidines, which includes derivatives of 4-(Methoxymethyl)piperidin-4-ol, as dopamine transporter inhibitors. Their research highlights the importance of H-bond donors in the piperidine ring for reduced locomotor activity in mice, suggesting potential applications in neurological research and drug development (Lapa & Lapa, 2019).
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) explored the development of Selective Estrogen Receptor Modulators (SERMs), where chiral piperidin-4-ols, structurally similar to this compound, were designed based on an accepted pharmacophore model. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, highlighting their potential in cancer research and therapy (Yadav et al., 2011).
Synthesis of Natural Products
Csatayová et al. (2010) utilized a diastereoselective methoxyaminocarbonylation of an alkenyl amine, closely related to this compound, in the total synthesis of the naturally occurring piperidine alkaloid (-)-pinidinone. This showcases the compound's utility in the synthesis of complex natural products (Csatayová et al., 2010).
Polyhydroxylated Piperidines Synthesis
Kennedy, Nelson, & Perry (2005) discussed the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation, which are important in inhibiting oligosaccharide processing enzymes. This research demonstrates the significance of this compound derivatives in the development of enzyme inhibitors (Kennedy et al., 2005).
Bacterial Persister Cells Targeting
Kim et al. (2011) showed that derivatives of this compound can selectively kill bacterial persisters, a unique application in combating antibiotic-resistant bacterial cells (Kim et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 4-(Methoxymethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor, which belongs to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it blocks the receptor, preventing it from performing its usual function. This is believed to be achieved through a strong salt-bridge interaction, anchored by a basic nitrogen atom present in the compound .
Biochemical Pathways
By blocking the CCR5 receptor, this compound interferes with the HIV-1 entry process . This disruption affects the downstream effects of the HIV-1 infection pathway, potentially slowing the progression of the disease .
Result of Action
The molecular and cellular effects of this compound’s action result in the prevention of HIV-1 entry into cells . This can potentially slow the progression of HIV-1 infection and improve the response to treatment .
Safety and Hazards
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Methoxymethyl)piperidin-4-ol”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
Eigenschaften
IUPAC Name |
4-(methoxymethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-6-7(9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKECYKQMGJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917001-21-9 | |
| Record name | 4-(methoxymethyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)


![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)

![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)



![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)

![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
